

2,4-Diaminopyrimidine-5-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carboxylic acid

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An In-Depth Technical Guide to **2,4-Diaminopyrimidine-5-carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. Its molecular structure, featuring a pyrimidine core decorated with two amine groups and a carboxylic acid, presents a trifecta of functional handles for chemical modification. This makes it an exceptionally versatile scaffold and a valuable starting material in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its derivatives are integral to the development of a wide array of therapeutics, including antibacterial, antifungal, and anti-cancer agents.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust synthetic pathway, details standard analytical protocols for its characterization, and explores its pivotal role as a building block in modern drug discovery.

Core Physicochemical Properties and Identification

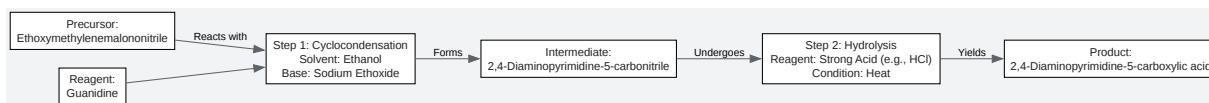
The utility of a chemical scaffold begins with a thorough understanding of its fundamental properties. These characteristics govern its reactivity, solubility, and suitability for various synthetic transformations and biological assays.

Molecular Identity

The foundational data for **2,4-diaminopyrimidine-5-carboxylic acid** is summarized below.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Diagram: Molecular Structure of **2,4-Diaminopyrimidine-5-carboxylic acid**



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Caption: A typical two-step synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, including purification and confirmation steps. The rationale for using a strong acid for hydrolysis is that the nitrile group is relatively stable and requires harsh conditions to be converted to a carboxylic acid.

Materials:

- Ethoxymethylenemalononitrile
- Guanidine hydrochloride
- Sodium ethoxide (or sodium metal in absolute ethanol)
- Absolute Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Diatomaceous earth

Procedure:

- Step 1: Cyclocondensation to form 2,4-Diaminopyrimidine-5-carbonitrile
 - In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve guanidine hydrochloride in absolute ethanol.
 - Add sodium ethoxide solution dropwise at room temperature. This in-situ formation of free guanidine base is crucial as the hydrochloride salt is not sufficiently nucleophilic. A precipitate of sodium chloride will form.
 - To this slurry, add a solution of ethoxymethylenemalononitrile in absolute ethanol dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.
 - After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Cool the reaction mixture to room temperature, then cool further in an ice bath.
 - Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the intermediate product.
- Step 2: Hydrolysis to **2,4-Diaminopyrimidine-5-carboxylic acid**
 - Concentrate the filtrate from Step 1 under reduced pressure to obtain the crude intermediate.
 - To the crude 2,4-diaminopyrimidine-5-carbonitrile, add concentrated hydrochloric acid.
 - Heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. This harsh step ensures complete conversion of the nitrile to the carboxylic acid.
 - Cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.
 - Carefully neutralize the mixture with a cold NaOH solution to a pH of approximately 5-6. The isoelectric point of the molecule is in this range, maximizing precipitation.

- The solid product will precipitate out. Collect the solid by vacuum filtration.
- Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum to yield **2,4-diaminopyrimidine-5-carboxylic acid**.

Role in Medicinal Chemistry and Drug Development

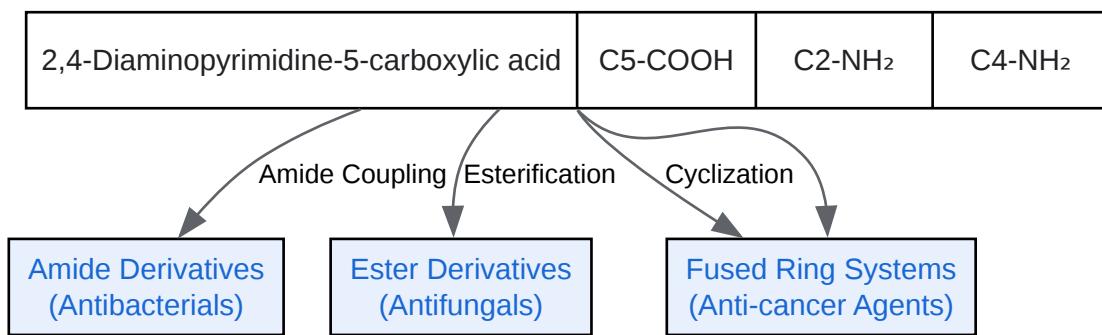
The diaminopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form multiple hydrogen bonds, mimicking the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide range of biological targets.

A Versatile Scaffold for Bioactive Molecules

The functional groups of **2,4-diaminopyrimidine-5-carboxylic acid** provide three distinct points for chemical diversification:

- Carboxylic Acid (C5): Can be converted to esters, amides, or other derivatives, allowing for the exploration of binding pockets and modulation of pharmacokinetic properties. [1]*
- Amino Groups (C2, C4): Can be alkylated, acylated, or used in cyclization reactions to build more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown significant antitumor activity. [3]

Diagram: Role as a Chemical Scaffold



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Caption: Diversification points on the core molecule.

Potential Mechanisms of Action for Derivatives

Derivatives of this scaffold often function as competitive inhibitors of enzymes. For instance, the 2,4-diaminopyrimidine structure is a classic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and mammals. Another example involves targeting the bacterial methylerythritol phosphate (MEP) pathway, which is absent in humans, making it an excellent target for new antibiotics. [4] Specifically, related compounds have been designed to bind the zinc ion in the active site of IspF synthase. [4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Standard Protocol: Reverse-Phase HPLC-UV Analysis

This protocol is designed to provide a reliable assessment of the purity of the final compound. The choice of a C18 column is based on the compound's polarity, and UV detection is effective due to the aromatic nature of the pyrimidine ring.

Equipment and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Sample: 1 mg/mL of **2,4-diaminopyrimidine-5-carboxylic acid** dissolved in a small amount of Mobile Phase A (sonication may be required).

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Column Temperature: 30°C
- UV Detection Wavelength: 254 nm and 280 nm
- Gradient Elution:
 - Start with 5% Mobile Phase B for 2 minutes.
 - Ramp to 95% Mobile Phase B over 10 minutes.
 - Hold at 95% Mobile Phase B for 2 minutes.
 - Return to 5% Mobile Phase B over 1 minute.
 - Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.

Data Interpretation:

- The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at 254 nm. A pure sample should exhibit one major peak.
- For definitive identification, this method can be coupled with a mass spectrometer (LC-MS) to confirm that the molecular weight of the main eluting peak matches the expected mass of the compound (154.13 g/mol). [5][6]

Conclusion

2,4-Diaminopyrimidine-5-carboxylic acid stands out as a high-value scaffold for professionals in drug development. Its straightforward synthesis, combined with three distinct and reactive functional groups, provides a robust platform for generating diverse chemical libraries. An understanding of its core properties and analytical behavior is fundamental to leveraging its full potential in the creation of novel, targeted therapeutics. The continued exploration of derivatives based on this core structure promises to yield new candidates for treating a range of human diseases.

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